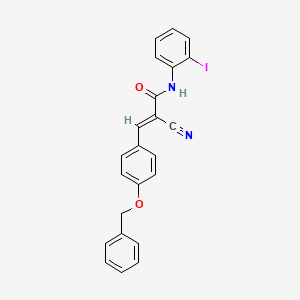

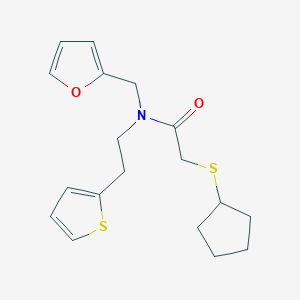

![molecular formula C17H21N3O3 B2862132 4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 930547-85-6](/img/structure/B2862132.png)

4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound “4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” belongs to the class of chemical compounds known as pyrimidinediones . Pyrimidinediones are characterized by a pyrimidine ring substituted with two carbonyl groups .

Molecular Structure Analysis

The molecular structure of pyrimidinediones is characterized by a pyrimidine ring substituted with two carbonyl groups . The specific structure of “this compound” would require more specific information or computational analysis for a detailed description.Chemical Reactions Analysis

The chemical reactions involving pyrimidinediones can be complex and varied. For instance, suitably functionalized pyrimidine-2,4-diones can cyclize intramolecularly to yield novel compounds in excellent yields . The specific reactions of “this compound” would depend on the conditions and reagents used.Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrimidinediones, in general, are aromatic heterocyclic compounds .Scientific Research Applications

Medicinal Chemistry Applications

Pyrrolopyrimidine derivatives exhibit a range of biological activities, making them valuable in the development of therapeutic agents. For example, some derivatives have been studied as inhibitors of glycolic acid oxidase, showing potential in reducing urinary oxalate levels and treating conditions like hyperoxaluria (Rooney et al., 1983). Another research area involves their potential as human neutrophil elastase inhibitors, suggesting applications in treating diseases involving HNE activity (Expert Opinion on Therapeutic Patents, 2009).

Materials Science Applications

In materials science, pyrrolopyrimidine derivatives are integral to the synthesis of conjugated polymers and copolymers. These materials exhibit promising properties for electronic applications due to their photoluminescent characteristics. For instance, conjugated polymers containing pyrrolopyrimidine units have been synthesized for their strong photoluminescence and potential in electronic applications (Beyerlein & Tieke, 2000). Additionally, pyrrolopyrimidine-based polymers have been explored as electron transport layers in polymer solar cells, enhancing device performance through improved electron mobility and conductivity (Hu et al., 2015).

Organic Synthesis Applications

In organic synthesis, the structural complexity of pyrrolopyrimidine derivatives allows for the exploration of novel synthetic routes and mechanisms. Studies have detailed the synthesis of novel pyrrolopyrimidine derivatives with potential biological activities, highlighting the versatility of these compounds in synthesizing biologically active agents (Veeranna et al., 2022). Moreover, the electrochemical properties of pyrrolopyrimidines have been investigated, providing insights into their redox behavior and potential applications in electrochemical sensors or devices (Dryhurst, 1976).

Mechanism of Action

The mechanism of action of pyrimidinediones can vary depending on their specific structure and the biological system in which they are acting. For instance, some pyrimidines exhibit anti-inflammatory effects attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

Future Directions

The future directions in the research of pyrimidinediones could involve the development of new synthesis methods, exploration of their biological activities, and the design of novel pyrimidine analogs possessing enhanced activities with minimum toxicity . The specific future directions for “4-(4-hydroxyphenyl)-6-isopentyl-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione” would depend on its potential applications and the results of ongoing research.

properties

IUPAC Name |

4-(4-hydroxyphenyl)-6-(3-methylbutyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N3O3/c1-10(2)7-8-20-9-13-14(16(20)22)15(19-17(23)18-13)11-3-5-12(21)6-4-11/h3-6,10,15,21H,7-9H2,1-2H3,(H2,18,19,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTIOCFSAQILVQY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

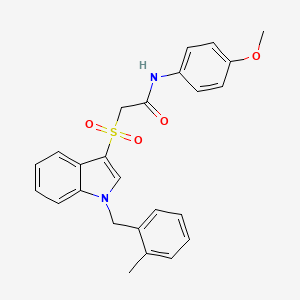

![2-(5,8-dimethyl-2,4-dioxo-3-(m-tolyl)-2,3,4,5-tetrahydro-1H-pyrimido[5,4-b]indol-1-yl)-N-mesitylacetamide](/img/no-structure.png)

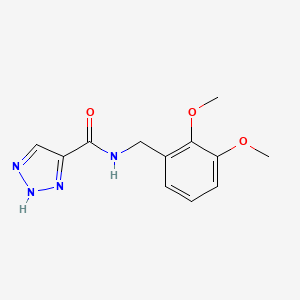

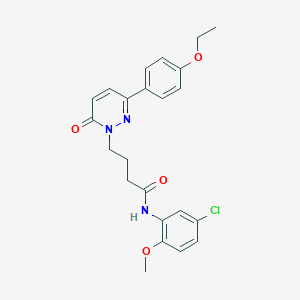

![{[(4-Methylphenyl)methyl]carbamoyl}methyl 2-chloropyridine-3-carboxylate](/img/structure/B2862051.png)

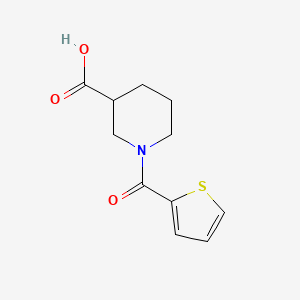

![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[(3-ethyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2862054.png)

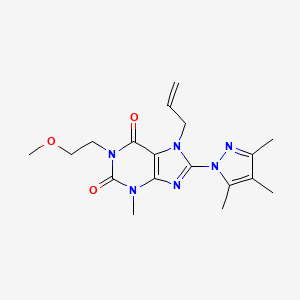

![4-cyclopropyl-1-(4-fluorophenyl)-6-(2-morpholino-2-oxoethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2862056.png)

![1-(4-(6-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2862063.png)

![4-nitro-N-{2-[2-(2-pyridinyl)-1,3-thiazol-4-yl]ethyl}benzenecarboxamide](/img/structure/B2862066.png)